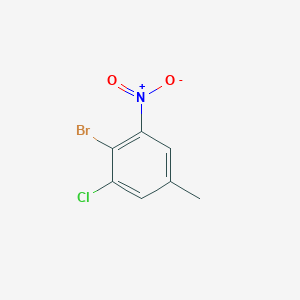

2-Bromo-1-chloro-5-methyl-3-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

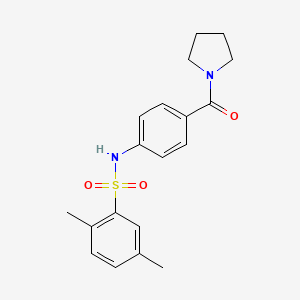

“2-Bromo-1-chloro-5-methyl-3-nitrobenzene” is an organic compound that belongs to the class of nitrogen derivatives known as nitro compounds . It consists of a benzene ring substituted with bromo, chloro, methyl, and nitro groups .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of benzene derivatives often involves electrophilic substitution reactions . A Friedel Crafts acylation followed by a Clemmensen Reduction could be a possible method for the synthesis .Molecular Structure Analysis

The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The numbering of substituted benzene derivatives follows the lowest locant rule after prioritizing the functional group .Chemical Reactions Analysis

The cation formed during electrophilic substitution reactions may bond to a nucleophile to give a substitution or addition product, transfer a proton to a base, giving a double bond product, or rearrange to a more stable carbocation .科学的研究の応用

Nucleophilic Aromatic Substitution Reactions :

- The study by Gold, Miri, and Robinson (1980) discusses the use of sodium borohydride in reactions with o-bromo- and p-chloro-nitrobenzenes, leading to the formation of nitrobenzene and aromatic hydrogen exchange. They highlight the formation of hydride Meisenheimer adducts as intermediates in these reactions (Gold, Miri, & Robinson, 1980).

Halogenation Processes :

- Research by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts can be relevant for understanding the chemical behavior of compounds like 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Bovonsombat & Mcnelis, 1993).

Electrochemical Reduction :

- Barnes et al. (2011) explored the electrochemical reduction of 2-nitrobromobenzene in acetonitrile, providing insights into the reduction mechanisms and kinetics relevant to similar compounds (Barnes et al., 2011).

- Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene, which might offer relevant data on the photochemical behavior of 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Compton & Dryfe, 1994).

Solute-Solvent Complexation :

- Zheng et al. (2005) studied the dynamics of solute-solvent complexation, which might be applicable to understanding how 2-Bromo-1-chloro-5-methyl-3-nitrobenzene interacts with solvents (Zheng et al., 2005).

Anisotropic Displacement Parameters :

- Mroz et al. (2020) conducted a study on anisotropic displacement parameters in 1-(halomethyl)-3-nitrobenzene, which includes compounds similar to 2-Bromo-1-chloro-5-methyl-3-nitrobenzene. This research can provide insights into the structural aspects of such compounds (Mroz et al., 2020).

Photometric Determination :

- Canbäck and Zajaczkowska (1950) discussed the photometric determination of chloronitrobenzene, which can be related to techniques for analyzing 2-Bromo-1-chloro-5-methyl-3-nitrobenzene (Canbäck & Zajaczkowska, 1950).

特性

IUPAC Name |

2-bromo-1-chloro-5-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKNPAQAGGMCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloro-5-methyl-3-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)

![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2719435.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2719437.png)

![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)